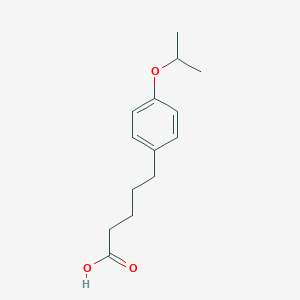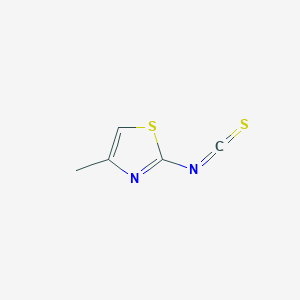
5-(4-Isopropoxyphenyl)pentanoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Isopropoxyphenyl)pentanoic Acid is an organic compound characterized by a pentanoic acid backbone with an isopropoxyphenyl group attached to the fourth carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Isopropoxyphenyl)pentanoic Acid typically involves the alkylation of 4-isopropoxyphenylacetic acid with a suitable pentanoic acid derivative. One common method includes the use of a Grignard reagent, where 4-isopropoxyphenylmagnesium bromide reacts with a pentanoic acid chloride under anhydrous conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process often includes purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Isopropoxyphenyl)pentanoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of this compound derivatives such as ketones or secondary alcohols.
Reduction: Conversion to 5-(4-Isopropoxyphenyl)pentanol.
Substitution: Formation of various substituted phenylpentanoic acids.
Aplicaciones Científicas De Investigación
5-(4-Isopropoxyphenyl)pentanoic Acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-(4-Isopropoxyphenyl)pentanoic Acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it could inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation and pain.
Comparación Con Compuestos Similares
Similar Compounds
4-Isopropoxyphenylacetic Acid: Shares the isopropoxyphenyl group but differs in the length of the carbon chain.
5-Phenylpentanoic Acid: Lacks the isopropoxy group, making it less hydrophobic.
4-Isopropylphenylpentanoic Acid: Similar structure but with an isopropyl group instead of an isopropoxy group.
Uniqueness
5-(4-Isopropoxyphenyl)pentanoic Acid is unique due to the presence of both the isopropoxy group and the pentanoic acid backbone, which confer distinct chemical and physical properties
Propiedades
Fórmula molecular |
C14H20O3 |
|---|---|
Peso molecular |
236.31 g/mol |
Nombre IUPAC |
5-(4-propan-2-yloxyphenyl)pentanoic acid |
InChI |
InChI=1S/C14H20O3/c1-11(2)17-13-9-7-12(8-10-13)5-3-4-6-14(15)16/h7-11H,3-6H2,1-2H3,(H,15,16) |
Clave InChI |
GXTSCPABFMLZHU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=CC=C(C=C1)CCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[2-(Difluoromethoxy)phenyl]imidazole-5-methanol](/img/structure/B13681742.png)
![7-Bromo-3-fluoro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13681746.png)






![5,11-diethyl-2,2-difluoro-4,6,10,12-tetramethyl-8-phenyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B13681770.png)
![1-[4-(2-Methoxyethoxy)phenyl]guanidine](/img/structure/B13681771.png)


